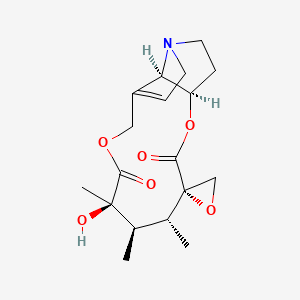
Merepoxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Merepoxine involves several steps. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with double-distilled water (ddH2O) to achieve the desired concentration . This method is commonly used for in vivo experiments.
化学反応の分析
Merepoxine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Merepoxine has a wide range of applications in scientific research. It is used in the study of life sciences, particularly in the fields of chemistry, biology, and medicine. In chemistry, this compound is used as a reagent in various synthetic reactions. In biology, it is used to study cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects .
作用機序
The mechanism of action of Merepoxine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
類似化合物との比較
Merepoxine is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include other pyrrolizidine alkaloids and tropane alkaloids, which share some structural similarities but differ in their specific functional groups and biological activities
特性
分子式 |
C18H25NO6 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
(1R,4S,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-10-11(2)18(9-24-18)16(21)25-13-5-7-19-6-4-12(14(13)19)8-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18-/m1/s1 |
InChIキー |
ACGPKIHTJATAMX-FQPKLTCISA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@]2(CO2)C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O)C |
正規SMILES |
CC1C(C2(CO2)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


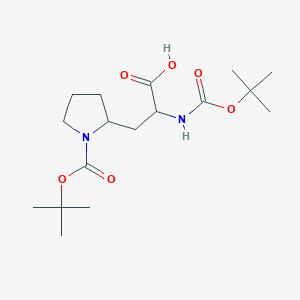
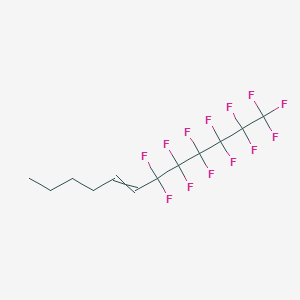
![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865219.png)
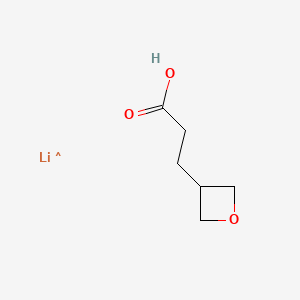
![Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate](/img/structure/B14865236.png)
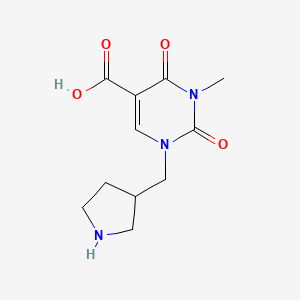
![Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14865250.png)
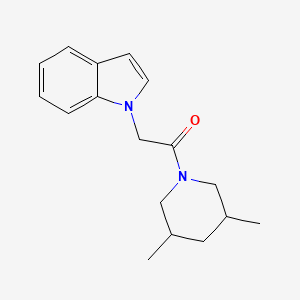
![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid](/img/structure/B14865256.png)
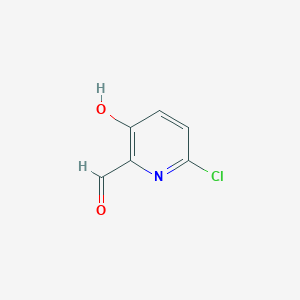
![4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol](/img/structure/B14865268.png)
![6-Hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14865275.png)
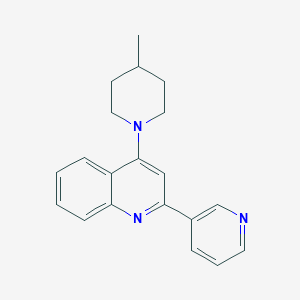
![4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B14865285.png)
